Ethyl homovanillate

Beschreibung

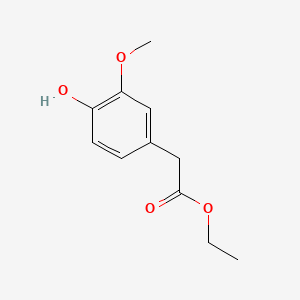

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPMWZHWVKXADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209367 | |

| Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble | |

| Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60563-13-5 | |

| Record name | Ethyl homovanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60563-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl homovanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060563135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL HOMOVANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SBN6E2A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Homovanillate from Homovanillic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl homovanillate from homovanillic acid, focusing on the widely utilized Fischer esterification method. This document details the underlying chemical principles, offers a robust experimental protocol, and presents a comparative analysis of various catalytic systems.

Introduction

This compound, the ethyl ester of homovanillic acid, is a valuable compound in the pharmaceutical and flavor industries. Its synthesis is a critical process, often requiring high purity and yield. The most common and economically viable method for its preparation is the Fischer esterification of homovanillic acid with ethanol in the presence of an acid catalyst. This guide will delve into the specifics of this reaction, providing researchers with the necessary information to perform and optimize this synthesis.

The Fischer Esterification Reaction

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving high yields.[3]

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Comparative Analysis of Catalytic Systems

The choice of acid catalyst is a critical parameter in the Fischer esterification, influencing reaction rates and yields. While sulfuric acid is a common choice, other catalysts such as p-toluenesulfonic acid and various Lewis acids are also employed.

Table 1: Comparison of Acid Catalysts for the Synthesis of this compound

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Sulfuric Acid (H₂SO₄) | Catalytic | 2 | Reflux (Ethanol) | 95 | N/A |

| p-Toluenesulfonic Acid (p-TSA) | 10 | 70 | Reflux (H₂O) | up to 65 | [4] |

| Zirconocene Dichloride (Cp₂ZrCl₂) | 2 | 3 | 80 | Not Specified for this substrate | [5] |

| Iron(III) Sulfate (Fe₂(SO₄)₃) | Not Specified | Not Specified | 140 | 71 (for Butyl Stearate) | [6] |

| Cerium Antimonophosphomolybdate | 3-20 wt% | Not Specified | 100-130 | Not Specified for this substrate | [6] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Fischer esterification procedures for similar aromatic carboxylic acids.

4.1. Materials and Reagents

-

Homovanillic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dichloromethane (for chromatography, if necessary)

-

Silica gel (for chromatography, if necessary)

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Procedure

-

Reaction Setup: In a round-bottom flask, dissolve homovanillic acid in a sufficient amount of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

To the residue, add water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Molecular Formula | C₁₁H₁₄O₄[7] |

| Molecular Weight | 210.23 g/mol [7] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H), 3.55 (s, 2H), 3.85 (s, 3H), 4.15 (q, 2H), 5.75 (s, 1H), 6.75-6.90 (m, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 41.2, 55.9, 60.8, 112.9, 114.6, 121.8, 126.8, 144.9, 146.6, 172.2 |

| Mass Spectrum (m/z) | 210 (M+), 165, 137, 107 |

Conclusion

This technical guide has outlined a reliable and high-yielding method for the synthesis of this compound from homovanillic acid via Fischer esterification. By providing a detailed experimental protocol, a comparison of catalytic systems, and a clear workflow visualization, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The presented data and procedures can be utilized to consistently produce high-purity this compound for further research and application.

References

- 1. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]

- 2. technoarete.org [technoarete.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scielo.org.za [scielo.org.za]

- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C11H14O4 | CID 108965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of Ethyl Homovanillate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, also known by its IUPAC name ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an organic compound with the chemical formula C₁₁H₁₄O₄. It is the ethyl ester of homovanillic acid. This document provides a comprehensive overview of the core physicochemical properties of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This compound is recognized for its role as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3] |

| Molecular Weight | 210.23 g/mol | |

| CAS Number | 60563-13-5 | |

| Appearance | Solid | [1] |

| Melting Point | 44-47 °C | |

| Boiling Point | 180-185 °C at 14 mmHg | |

| Flash Point | 121.6 °C | [4] |

| Vapor Pressure | 0.000253 mmHg at 25 °C (estimated) |

Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | 894 mg/L at 25 °C (estimated) | |

| Solubility in other solvents | Soluble in alcohol | |

| logP (Octanol/Water) | 1.0 - 1.665 (estimated) | [5] |

| pKa (acidic, phenolic OH) | ~9.9 (estimated) |

Note: The pKa value is an estimate based on the phenolic hydroxyl group, considering the electronic effects of the substituents on the aromatic ring. Experimental determination is recommended for precise applications.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining some of the key properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When a continuous stream of bubbles emerges, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Water Solubility Determination (OECD Guideline 105)

The aqueous solubility of a substance is its saturation mass concentration in water at a given temperature.

Methodology: Flask Method (for solubilities > 10⁻² g/L)

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow for phase separation. Centrifugation or filtration may be used to separate the saturated aqueous solution from the undissolved solid.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual miscibility does not affect the partitioning.

-

Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. A defined volume of this solution is then mixed with a defined volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.

-

Analysis: The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the mechanism of action for many antidepressant drugs.

References

An In-depth Technical Guide to Ethyl Homovanillate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, also known as ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an ester of homovanillic acid. Homovanillic acid is a major catecholamine metabolite in humans, making its derivatives, such as this compound, of significant interest in various fields of scientific research, including drug development and metabolomics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of this compound, presenting key data in a structured format and detailing experimental protocols.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a hydroxy, a methoxy, and an ethyl acetate group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | [1][2] |

| Synonyms | Ethyl 4-hydroxy-3-methoxyphenylacetate, Benzeneacetic acid, 4-hydroxy-3-methoxy-, ethyl ester | [1][2] |

| CAS Number | 60563-13-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 180-185 °C at 14 mmHg | |

| Melting Point | 44-47 °C | |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of homovanillic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

Homovanillic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve homovanillic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methylene protons of the acetate and ethyl groups, and the methyl protons of the methoxy and ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | t | 3H | -OCH₂CH ₃ |

| 3.53 | s | 2H | Ar-CH ₂-COO- |

| 3.87 | s | 3H | -OCH ₃ |

| 4.15 | q | 2H | -OCH ₂CH₃ |

| 6.75-6.86 | m | 3H | Aromatic protons |

| ~5.6 (broad) | s | 1H | Ar-OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -OCH₂C H₃ |

| 41.0 | Ar-C H₂-COO- |

| 55.9 | -OC H₃ |

| 60.8 | -OC H₂CH₃ |

| 112.9 | Aromatic CH |

| 115.5 | Aromatic CH |

| 121.7 | Aromatic CH |

| 127.1 | Aromatic quaternary C |

| 144.9 | Aromatic quaternary C-OH |

| 146.6 | Aromatic quaternary C-OCH₃ |

| 171.9 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3000-2850 | C-H stretch | Aliphatic |

| 1735-1715 | C=O stretch | Ester carbonyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1275-1200 | C-O stretch | Aryl ether |

| 1200-1000 | C-O stretch | Ester |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 137 | [M - OCH₂CH₃]⁺ or [M - COOCH₂CH₃ + H]⁺ (Base Peak) |

| 94 |

Analytical Methods

The quantification and detection of this compound in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of this compound, often coupled with UV or mass spectrometric detection.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous solvent (A), often with a small amount of acid like formic acid or acetic acid, and an organic solvent (B) like acetonitrile or methanol.

-

Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection:

-

UV: 280 nm.

-

MS: Electrospray ionization (ESI) in either positive or negative mode, monitoring for the molecular ion [M+H]⁺ (m/z 211) or [M-H]⁻ (m/z 209).

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. The tabulated data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. The provided methodologies for synthesis and analysis can be adapted and optimized for specific research needs, facilitating further investigation into the properties and applications of this compound.

References

The Solubility of Ethyl Homovanillate: A Technical Guide for Researchers

Introduction

Ethyl homovanillate, also known as ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an organic compound with applications in the pharmaceutical and flavor industries. It is recognized as a monoamine oxidase A (MAO-A) inhibitor, making it a molecule of interest in drug development and neuroscience research.[1] A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and visualizations of its synthesis and mechanism of action.

Quantitative Solubility Data

| Solvent | Formula | Solubility | Temperature (°C) | Data Type | Source |

| Water | H₂O | 894 mg/L | 25 | Estimated | [2] |

| Water | H₂O | ~461 mg/L* | Not Specified | Calculated | [3] |

| Alcohol | R-OH | Soluble | Not Specified | Qualitative | [2] |

*Note: This value was calculated from the log10 of water solubility in mol/L (-1.64) provided by the source.[3] The molecular weight of this compound is 210.23 g/mol .[1][4][5][6]

The lack of specific quantitative data for common laboratory solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone underscores the need for standardized experimental determination. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

This section outlines a general and robust methodology for determining the solubility of this compound in a given organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification:

-

Using HPLC: Analyze the diluted samples using a validated HPLC method. A calibration curve must be prepared by analyzing a series of standard solutions of this compound of known concentrations.

-

Using UV-Vis Spectroscopy: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration must be prepared using standard solutions.

-

-

Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100mL, or mol/L.

Synthesis and Mechanism of Action

Synthesis Workflow

This compound is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, homovanillic acid, with ethanol in the presence of an acid catalyst.

Caption: Fischer esterification workflow for the synthesis of this compound.

Mechanism of Action: MAO-A Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as the neurotransmitters serotonin, norepinephrine, and dopamine.[7] By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft.

Caption: Inhibition of MAO-A by this compound increases neurotransmitter levels.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 60563-13-5 [thegoodscentscompany.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound | C11H14O4 | CID 108965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Ethyl Homovanillate as a MAO-A Inhibitor: A Technical Overview and Call for Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl homovanillate, a compound with structural similarities to monoamine neurotransmitters, has been identified as an inhibitor of Monoamine Oxidase A (MAO-A).[1] MAO-A is a critical enzyme in the metabolic degradation of key neurotransmitters, making it a significant target for the development of therapeutics for depressive and anxiety disorders.[2][3] Despite its designation as a MAO-A inhibitor, a thorough review of the scientific literature reveals a conspicuous absence of in-depth studies on its specific mechanism of action. This technical guide synthesizes the available information on MAO-A inhibition in general and contextualizes the potential mechanisms through which this compound may exert its effects. Furthermore, it outlines the requisite experimental protocols to fully elucidate its inhibitory profile, thereby highlighting a significant gap in the current research landscape and presenting an opportunity for novel investigation.

Introduction to Monoamine Oxidase A (MAO-A)

Monoamine Oxidase A is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[3][4] It plays a crucial role in the central nervous system by catalyzing the oxidative deamination of biogenic amines, including serotonin, norepinephrine, and dopamine.[3][5] The enzymatic action of MAO-A is integral to maintaining appropriate neurotransmitter levels, and its dysregulation has been implicated in various neurological and psychiatric disorders.[6][7] Consequently, inhibitors of MAO-A are established therapeutic agents for depression and anxiety.[2][4]

The catalytic process of MAO-A involves the oxidation of a monoamine substrate, which produces an aldehyde, ammonia, and hydrogen peroxide as byproducts.[8] The general reaction is as follows:

RCH₂NH₂ + O₂ + H₂O → RCHO + NH₃ + H₂O₂

General Mechanisms of MAO-A Inhibition

MAO-A inhibitors can be classified based on their selectivity for the two MAO isoforms (MAO-A and MAO-B) and the nature of their interaction with the enzyme—reversible or irreversible.[3]

-

Irreversible Inhibitors: These compounds, often referred to as "suicide inhibitors," form a covalent bond with the FAD cofactor of the enzyme, leading to its permanent inactivation.[7] The restoration of enzymatic activity requires the synthesis of new enzyme molecules, a process that can take several days.[3]

-

Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme's active site or an allosteric site. Their effects can be reversed as the drug is metabolized and cleared from the body.

The mode of inhibition can be further characterized through enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

This compound: A Putative MAO-A Inhibitor

This compound (Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate) is a derivative of homovanillic acid.[9] Its structural resemblance to the catecholamine neurotransmitters metabolized by MAO-A suggests a potential for competitive inhibition. However, without empirical data, its precise mechanism remains speculative. The existing literature primarily identifies it as a MAO-A inhibitor without providing quantitative metrics of its potency or a detailed description of its binding interactions.[1]

Quantitative Data: A Research Gap

A comprehensive search of the scientific literature did not yield specific quantitative data regarding the inhibitory activity of this compound on MAO-A. To thoroughly characterize its mechanism of action, the following parameters would need to be experimentally determined:

| Parameter | Description |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of this compound required to inhibit 50% of MAO-A activity. This provides a measure of the inhibitor's potency. |

| Kᵢ (Inhibition constant) | The dissociation constant for the binding of the inhibitor to the enzyme. A lower Kᵢ indicates a higher affinity of the inhibitor for the enzyme. |

| Type of Inhibition | Determined through kinetic studies (e.g., Lineweaver-Burk plots), this clarifies whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. |

| Reversibility | Experiments such as dialysis or rapid dilution assays are needed to determine if the inhibition is reversible or irreversible. |

Experimental Protocols for Characterizing MAO-A Inhibition

To elucidate the mechanism of action of this compound as a MAO-A inhibitor, a series of in vitro experiments are required. The following protocols are standard in the field for assessing MAO-A inhibitory activity.

In Vitro MAO-A Inhibition Assay (General Protocol)

This assay measures the activity of MAO-A in the presence and absence of an inhibitor. A common method involves monitoring the production of hydrogen peroxide, a byproduct of the MAO-A catalytic reaction.[6][8]

Materials:

-

Recombinant human MAO-A enzyme

-

Horseradish peroxidase (HRP)

-

A fluorescent probe (e.g., Amplex Red or similar)[6]

-

This compound (test inhibitor)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate (black, for fluorescence assays)

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound and the positive control, clorgyline.

-

In a 96-well plate, add the MAO-A enzyme to the assay buffer.

-

Add the different concentrations of this compound or clorgyline to the wells. Include a control group with no inhibitor.

-

Incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

-

Prepare a working solution containing the substrate, HRP, and the fluorescent probe.

-

Initiate the enzymatic reaction by adding the working solution to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).[12] The rate of fluorescence increase is proportional to MAO-A activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Enzyme Kinetics and Determination of Inhibition Type

To determine the type of inhibition, the MAO-A inhibition assay is performed with varying concentrations of both the substrate and this compound.

Procedure:

-

Set up the assay as described above.

-

Use a range of fixed concentrations of this compound.

-

For each concentration of the inhibitor, vary the concentration of the substrate.

-

Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentrations.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).

-

The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, etc.).[13]

Visualizing the Potential Mechanism and Experimental Workflow

While specific signaling pathways for this compound are unknown, we can visualize the general MAO-A catalytic cycle and a typical experimental workflow for its characterization.

Caption: Generalized MAO-A catalytic cycle and the hypothesized point of inhibition by this compound.

Caption: A typical experimental workflow for the in vitro determination of MAO-A inhibition.

Conclusion and Future Directions

This compound is recognized as a MAO-A inhibitor, yet the specifics of its interaction with the enzyme are largely undefined in the public domain. Its structural similarity to endogenous monoamines suggests a competitive mode of inhibition, but this remains to be experimentally verified. The lack of quantitative data, such as IC₅₀ and Kᵢ values, and detailed kinetic studies represents a significant knowledge gap.

For researchers and professionals in drug development, this compound presents an intriguing scaffold for further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its mechanism of action. Such studies are crucial to understanding its therapeutic potential and could pave the way for the design of novel, potent, and selective MAO-A inhibitors. The scientific community is encouraged to undertake these investigations to unlock the full pharmacological profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. This compound | C11H14O4 | CID 108965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Biological Activity of Ethyl Homovanillate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, the ethyl ester of homovanillic acid, is a compound of interest in biomedical research. While structurally related to the well-known flavoring agent ethyl vanillin, this compound possesses distinct biological activities that warrant specific investigation. This technical guide provides a comprehensive overview of the currently available in vitro data on the biological activities of this compound, with a focus on its role as an inhibitor of intestinal fatty acid uptake and its reported activity as a monoamine oxidase A (MAO-A) inhibitor.

This document summarizes quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of relevant pathways and workflows to support further research and drug development efforts.

Core Biological Activities and Quantitative Data

The primary in vitro biological activities reported for this compound are the inhibition of intestinal fatty acid uptake and the inhibition of monoamine oxidase A.

Inhibition of Intestinal Fatty Acid Uptake

A study investigating a series of homovanillic acid esters demonstrated that this compound inhibits the uptake of fatty acids in a Caco-2 cell model of the intestinal barrier.[1]

| Biological Activity | Test System | Concentration | Observed Effect | Reference |

| Inhibition of Fatty Acid Uptake | Differentiated Caco-2 cells | 100 µM | -15% inhibition of Bodipy-C12 fatty acid analog uptake | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections provide representative protocols for the key experiments cited.

Protocol 1: In Vitro Fatty Acid Uptake Inhibition Assay in Caco-2 Cells

This protocol is based on the methodology used to assess the impact of homovanillic acid esters on intestinal fatty acid uptake.[1]

1. Cell Culture and Differentiation:

- Human colorectal adenocarcinoma cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

- For the assay, Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and allowed to differentiate for 21 days to form a polarized monolayer that mimics the intestinal epithelium.

2. Compound Preparation:

- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial dilutions are made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

3. Fatty Acid Uptake Assay:

- The differentiated Caco-2 cell monolayers are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).

- The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

- Following pre-incubation, a fluorescently labeled fatty acid analog, such as Bodipy-C12, is added to the apical side of the monolayer.

- The cells are incubated for a defined time (e.g., 15-60 minutes) to allow for fatty acid uptake.

- The uptake is stopped by washing the cells with a cold stop solution.

- The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.

- The percentage of inhibition is calculated by comparing the fluorescence in the this compound-treated cells to the vehicle-treated control cells.

Protocol 2: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

1. Reagents and Materials:

- Recombinant human MAO-A enzyme.

- MAO-A substrate (e.g., kynuramine or a luminogenic substrate).

- A known MAO-A inhibitor as a positive control (e.g., clorgyline).

- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

- Detection reagents (e.g., a developer solution for the luminogenic substrate).

- 96-well microplates (white or black, depending on the detection method).

- A microplate reader capable of luminescence or fluorescence detection.

2. Assay Procedure:

- Prepare serial dilutions of this compound and the positive control in the assay buffer.

- Add the diluted compounds or vehicle control to the wells of the microplate.

- Add the MAO-A enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

- Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

- Stop the reaction and add the detection reagent according to the manufacturer's instructions.

- Measure the signal (luminescence or fluorescence) using a microplate reader.

- The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental procedures and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

Conclusion

The in vitro biological activity of this compound is an emerging area of research. Current data definitively demonstrates its ability to inhibit intestinal fatty acid uptake in a Caco-2 cell model. While it is also reported to be a monoamine oxidase A inhibitor, further quantitative studies are required to elucidate the potency and mechanism of this inhibition. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to build upon these initial findings and further explore the therapeutic potential of this compound.

References

An In-Depth Technical Guide to Ethyl Homovanillate: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl homovanillate (ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), a significant flavor and aroma compound, is naturally present in a variety of aged alcoholic beverages. Its discovery is rooted in the analysis of these complex matrices, where it contributes to the sensory profile. Beyond its role in flavor chemistry, this compound has garnered attention for its pharmacological activity as a monoamine oxidase A (MAO-A) inhibitor, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of this compound. It further details experimental protocols for its extraction and quantification from natural sources and explores its biological activity with a focus on MAO-A inhibition.

Discovery and Synthesis

While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its identification is intrinsically linked to the analytical characterization of aged spirits. The presence of its parent compound, homovanillic acid, has been known for a longer period, being a major metabolite of dopamine. The ethyl ester was likely first identified as a product of the esterification of homovanillic acid with ethanol during the aging process of alcoholic beverages in wooden barrels.

The synthesis of this compound is a straightforward esterification of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) with ethanol, typically in the presence of an acid catalyst.

Logical Relationship of Synthesis

Caption: Fischer esterification of homovanillic acid.

Natural Occurrence

This compound is a well-established constituent of aged alcoholic beverages, where its concentration increases over time as a result of reactions between compounds extracted from wooden barrels and the ethanol in the spirit.

| Beverage Type | Reported Concentration Range | Reference(s) |

| Aged Rum | Present, quantitative data varies | [1][2][3] |

| Aged Whiskey | Present, increases with aging | Not specified |

| Wine | Present, particularly in barrel-aged varieties | Not specified |

Table 1: Natural Occurrence of this compound in Alcoholic Beverages

The concentration of this compound in these beverages is influenced by several factors, including the type of wood used for the barrels (e.g., American oak, French oak), the toasting level of the wood, the age of the spirit, and the storage conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₄ | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| CAS Number | 60563-13-5 | [5] |

| Appearance | Solid | [4] |

| Boiling Point | 314.4 °C | Not specified |

| Flash Point | 121.6 °C | Not specified |

| Solubility | Soluble in alcohol, insoluble in water | [4] |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Extraction and Quantification of this compound from Aged Rum

This protocol describes a general method for the analysis of phenolic compounds, including this compound, in aged rum using gas chromatography-mass spectrometry (GC-MS).

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 50 mL of rum, add 25 mL of dichloromethane in a separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic (bottom) layer.

-

Repeat the extraction of the aqueous layer twice more with 25 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 280 °C

-

Hold: 10 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Identification: Based on comparison of retention times and mass spectra with an authentic standard of this compound.

-

Quantification: Using an internal standard method (e.g., with a deuterated analog or a compound with similar chemical properties and retention time).

Experimental Workflow for GC-MS Analysis

Caption: Workflow for analyzing this compound in rum.

Biological Activity: MAO-A Inhibition

This compound has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant medications.

While specific kinetic data for the inhibition of MAO-A by this compound is not extensively published, the general mechanism of MAO-A inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and being metabolized.

Signaling Pathway of MAO-A Inhibition

Caption: this compound inhibits MAO-A.

Further research is warranted to fully elucidate the kinetic parameters (e.g., IC₅₀, Kᵢ) and the precise mode of inhibition (e.g., competitive, non-competitive) of MAO-A by this compound. Such studies would be crucial for evaluating its potential as a therapeutic agent.

Conclusion

This compound is a naturally occurring compound with significance in both flavor chemistry and pharmacology. Its presence in aged alcoholic beverages contributes to their complex sensory profiles. The identification of its MAO-A inhibitory activity opens avenues for further investigation into its potential neuropharmacological effects. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for more detailed studies on its discovery, quantification in a wider range of natural products, and the specific kinetics of its biological activities.

References

- 1. Qualitative And Quantitative Study Of Volatile Constituents Of Rum (1975) – Boston Apothecary [bostonapothecary.com]

- 2. Analysis of volatile compounds in different types of oak barrel used in the aging of rum [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H14O4 | CID 108965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 60563-13-5 [thegoodscentscompany.com]

Spectroscopic Profile of Ethyl Homovanillate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl homovanillate (Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), a significant compound in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | t, J = 7.1 Hz | 3H | -CH₂CH₃ |

| 3.55 | s | 2H | Ar-CH₂ -COO- |

| 3.87 | s | 3H | -OCH₃ |

| 4.14 | q, J = 7.1 Hz | 2H | -CH₂ CH₃ |

| 5.65 | br s | 1H | Ar-OH |

| 6.70 - 6.85 | m | 3H | Aromatic-H |

Note: The ¹H NMR data is predicted based on the analysis of closely related structures and general principles of NMR spectroscopy. Actual experimental values may slightly vary.

¹³C NMR (Carbon NMR) Data (CDCl₃)[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 14.2 | CH₃ | -CH₂C H₃ |

| 41.2 | CH₂ | Ar-C H₂-COO- |

| 55.9 | CH₃ | -OC H₃ |

| 60.8 | CH₂ | -C H₂CH₃ |

| 112.1 | CH | Aromatic CH |

| 114.5 | CH | Aromatic CH |

| 121.5 | CH | Aromatic CH |

| 127.3 | C | Aromatic C |

| 144.9 | C | Aromatic C-OH |

| 146.5 | C | Aromatic C-OCH₃ |

| 172.1 | C | C =O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Phenolic) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester)[2] |

| 1600, 1515, 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1270 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1150 | Strong | C-O Stretch (Ester) |

| ~1030 | Strong | Aryl-O Stretch (Symmetric) |

Note: The IR peak assignments are based on characteristic functional group frequencies for aromatic esters.[3][4][5]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 210 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 165 | Low | [M - C₂H₅O]⁺ |

| 137 | High (Base Peak) | [M - COOC₂H₅]⁺[1] |

| 107 | Moderate | [C₇H₇O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.[7]

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR): A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8][9]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[8] Multiple scans are averaged to improve the signal-to-noise ratio.[8]

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): The sample is prepared by dissolving a small amount of this compound in a volatile organic solvent like dichloromethane or ethyl acetate. The solution is then injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Instrumentation: A common setup involves a GC system equipped with a capillary column (e.g., HP-5MS) connected to a mass selective detector operating under Electron Ionization (EI) at 70 eV.[10][11]

-

Data Acquisition: The GC oven temperature is programmed to ramp up, separating the components of the sample. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.[12]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would show characteristic signals for the ethyl ester group: a triplet around 1.25 ppm for the methyl protons and a quartet around 4.14 ppm for the methylene protons, both with a coupling constant of approximately 7.1 Hz. The singlet at 3.55 ppm corresponds to the methylene group adjacent to the aromatic ring. The methoxy group on the aromatic ring appears as a singlet at 3.87 ppm. The phenolic hydroxyl proton gives a broad singlet at around 5.65 ppm, which is exchangeable with D₂O. The three aromatic protons would appear as a complex multiplet between 6.70 and 6.85 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the presence of 11 distinct carbon environments. The carbonyl carbon of the ester is observed downfield at 172.1 ppm. The aromatic carbons appear in the range of 112.1 to 146.5 ppm. The aliphatic carbons of the ethyl group and the methylene bridge are found upfield.

IR Spectrum

The IR spectrum is dominated by a strong, broad absorption band around 3400 cm⁻¹ characteristic of the phenolic O-H stretching vibration. A sharp, intense peak around 1735 cm⁻¹ corresponds to the C=O stretching of the ester functional group.[2] The presence of the aromatic ring is indicated by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C bending vibrations in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region, particularly around 1270 cm⁻¹ and 1150 cm⁻¹, are indicative of the C-O stretching vibrations of the aryl ether and the ester group.[3][4][5]

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 210, which corresponds to the molecular weight of this compound (C₁₁H₁₄O₄).[1] The base peak at m/z 137 is a result of the characteristic benzylic cleavage, leading to the loss of the carbethoxy group (-COOC₂H₅) and the formation of a stable benzylic cation.[1] This fragmentation is a key diagnostic feature for this class of compounds. Other significant fragments arise from further fragmentation of the benzylic cation.

References

- 1. This compound | C11H14O4 | CID 108965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl Homovanillate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl homovanillate, a derivative of homovanillic acid, is a compound of interest in various scientific fields, including flavor chemistry and as a potential building block in pharmaceutical synthesis. Understanding its thermal stability and degradation profile is crucial for its application in processes involving elevated temperatures, such as manufacturing, sterilization, and long-term storage. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, thermal stability as determined by thermoanalytical techniques, and a proposed degradation pathway based on the analysis of structurally related compounds. Detailed experimental protocols for the key analytical methods are also presented to aid in the design and execution of further studies.

Physicochemical Properties of this compound

This compound, also known as ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is a solid at room temperature with the following key physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Melting Point | 44-47 °C | [2] |

| Boiling Point | 314.00 to 315.00 °C (estimated) | [3] |

| Flash Point | 121.60 °C (estimated) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

Thermal Stability Analysis

Direct experimental data on the thermal decomposition of this compound is limited in publicly available literature. However, by examining the thermal behavior of structurally similar compounds, such as ferulic acid, ethyl ferulate, and ethyl vanillin, a reasonable estimation of its thermal stability can be made. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Summary of Thermal Decomposition Data

The following table summarizes the thermal decomposition data for this compound and its structural analogs. It is important to note that the data for the analogs provides an inferred understanding of the thermal stability of this compound.

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Analysis Condition | Reference |

| This compound (Inferred) | ~200 - 250 | ~250 - 300 | Inert Atmosphere | Inferred from analogs |

| Ferulic Acid | ~250 | - | Air | [4] |

| Ethyl Vanillin | ~195 (onset) | - | Air | [5] |

Note: The data for this compound is an educated estimation based on the thermal behavior of its structural analogs.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a multi-step process involving the cleavage of its ester and ether linkages, as well as decarboxylation. Based on the degradation patterns of similar phenolic esters, the following pathway is proposed:

-

Initial Ester Cleavage: The primary degradation step is anticipated to be the cleavage of the ethyl ester group, leading to the formation of homovanillic acid and ethylene.

-

Decarboxylation: The resulting homovanillic acid can then undergo decarboxylation to produce 4-methylguaiacol.

-

Demethoxylation and Ring Opening: At higher temperatures, further degradation can occur through the cleavage of the methoxy group and subsequent opening of the aromatic ring, leading to the formation of smaller volatile compounds.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any thermal events such as glass transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to 100 °C at 10 °C/min to observe the melting transition.

-

Hold at 100 °C for 2 minutes to ensure complete melting.

-

Cool to 25 °C at 10 °C/min.

-

Reheat from 25 °C to 400 °C at 10 °C/min to observe decomposition.

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) from the area under the melting peak. Exothermic events in the higher temperature range can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 400 °C, and 500 °C, to observe the evolution of different degradation products.

-

Pyrolysis Time: Typically 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A suitable temperature program to separate the degradation products, for example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-550.

-

-

Data Analysis: The mass spectra of the separated compounds are compared with a mass spectral library (e.g., NIST) to identify the degradation products.

Conclusion

While direct experimental data on the thermal degradation of this compound is not extensively available, a comprehensive understanding of its thermal stability can be inferred from the analysis of structurally related phenolic esters. The proposed degradation pathway, initiated by ester cleavage, provides a logical framework for predicting the thermal behavior of this compound. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct further investigations to precisely quantify the thermal stability and elucidate the complex degradation mechanisms of this compound. Such data is invaluable for ensuring the quality, safety, and efficacy of products and processes where this compound is utilized.

References

- 1. This compound | C11H14O4 | CID 108965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 60563-13-5 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Spectrophotometric Assay for Screening Monoamine Oxidase-A Inhibitors Using Ethyl Homovanillate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for determining the inhibitory potential of compounds against Monoamine Oxidase-A (MAO-A), a key enzyme in neurotransmitter metabolism and a significant target in neuropharmacology. The protocol is centered around ethyl homovanillate, a known inhibitor of MAO-A.[1][2][3][4][5] Two reliable and reproducible spectrophotometric methods are described: a direct assay monitoring the oxidation of the substrate kynuramine, and a more sensitive, indirect coupled-enzyme assay. This document provides detailed experimental procedures, data presentation guidelines, and visual workflows to facilitate the screening and characterization of novel MAO-A inhibitors.

Introduction

Monoamine Oxidase-A (MAO-A) is a mitochondrial flavoenzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Dysregulation of MAO-A activity has been implicated in a variety of neurological and psychiatric disorders such as depression, anxiety, and neurodegenerative diseases. Consequently, the inhibition of MAO-A is a well-established therapeutic strategy, and the development of novel and selective MAO-A inhibitors is an active area of pharmaceutical research.

This compound (ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate) has been identified as an inhibitor of MAO-A.[1][2][3][4][5] This application note provides a detailed protocol for utilizing this compound as a reference inhibitor in a robust in vitro enzyme assay. The assay can be adapted for high-throughput screening of compound libraries to identify new chemical entities with MAO-A inhibitory activity. The principles and methodologies described herein are fundamental for researchers in neuroscience, pharmacology, and drug discovery.

Principle of the Assay

The enzymatic activity of MAO-A can be determined by monitoring the rate of a substrate's oxidation. This application note outlines two distinct spectrophotometric approaches:

-

Direct Spectrophotometric Assay: This method utilizes kynuramine as the substrate for MAO-A. The enzyme catalyzes the oxidative deamination of kynuramine to 4-hydroxyquinoline. The formation of this product can be directly monitored by measuring the increase in absorbance at a specific wavelength.

-

Coupled-Enzyme Spectrophotometric Assay: This is an indirect method where the MAO-A reaction is coupled to a secondary, colorimetric reaction. MAO-A oxidizes its substrate, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate, leading to the formation of a colored product that can be quantified spectrophotometrically. This method often provides enhanced sensitivity.

Materials and Reagents

-

Enzyme: Recombinant human Monoamine Oxidase-A (MAO-A)

-

Substrate (Direct Assay): Kynuramine dihydrobromide

-

Substrate (Coupled Assay): p-Tyramine hydrochloride

-

Inhibitor: this compound

-

Reference Inhibitor: Clorgyline hydrochloride (a potent and selective MAO-A inhibitor)

-

Coupling Enzyme (Coupled Assay): Horseradish Peroxidase (HRP)

-

Chromogenic Substrate (Coupled Assay): 4-Aminoantipyrine (4-AAP) and Vanillic Acid

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Equipment:

-

UV-Vis spectrophotometer or microplate reader

-

96-well microplates (UV-transparent for direct assay)

-

Incubator capable of maintaining 37°C

-

Standard laboratory pipettes and consumables

-

Experimental Protocols

Protocol 1: Direct Spectrophotometric Inhibition Assay Using Kynuramine

This protocol is adapted from established methods for measuring MAO-A activity.

1. Preparation of Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

MAO-A Enzyme Solution: Prepare a working solution of recombinant human MAO-A in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Kynuramine Substrate Solution: Prepare a stock solution of kynuramine dihydrobromide in assay buffer. The final concentration in the assay should be at or near the Km value for MAO-A (refer to Table 1).

-